Sucrose Sucrose Sucrose appears as white odorless crystalline or powdery solid. Denser than water.
Sucrose is a glycosyl glycoside formed by glucose and fructose units joined by an acetal oxygen bridge from hemiacetal of glucose to the hemiketal of the fructose. It has a role as an osmolyte, a sweetening agent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite.
A nonreducing disaccharide composed of glucose and fructose linked via their anomeric carbons. It is obtained commercially from sugarcane, sugar beet (beta vulgaris), and other plants and used extensively as a food and a sweetener.
Sucrose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sucrose is a natural product found in Quercus castaneifolia, Ceiba speciosa, and other organisms with data available.
Sugar is a white crystalline carbohydrate, typically sucrose, used as a sweetener and preservative.
Sucrose is a metabolite found in or produced by Saccharomyces cerevisiae.
A nonreducing disaccharide composed of GLUCOSE and FRUCTOSE linked via their anomeric carbons. It is obtained commercially from SUGARCANE, sugar beet (BETA VULGARIS), and other plants and used extensively as a food and a sweetener.
See also: Anise; ferrous disulfide; sucrose (component of); Phosphoric acid; sucrose (component of); Sucrose caramel (has subclass) ... View More ...
Brand Name: Vulcanchem
CAS No.: 92004-84-7
VCID: VC13330514
InChI: InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1
SMILES: C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol

Sucrose

CAS No.: 92004-84-7

Cat. No.: VC13330514

Molecular Formula: C12H22O11

Molecular Weight: 342.30 g/mol

* For research use only. Not for human or veterinary use.

Sucrose - 92004-84-7

Specification

CAS No. 92004-84-7
Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1
Standard InChI Key CZMRCDWAGMRECN-UGDNZRGBSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Boiling Point Decomposes (NTP, 1992)
decomposes
Decomposes
Colorform Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder
Hard, white ... crystals, lumps, or powder ...
Melting Point 320 to 367 °F (decomposes) (NTP, 1992)
185.5 °C
320-367 °F (decomposes)
320-367 °F (Decomposes)

Introduction

Molecular Structure and Synthesis

Atomic Composition and Bonding

Sucrose’s molecular formula C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11} comprises 12 carbon, 22 hydrogen, and 11 oxygen atoms . Its structure features a β-D-fructofuranose residue linked to an α-D-glucopyranose residue via a 121 \rightarrow 2 glycosidic bond . This bond renders sucrose non-reducing, as neither monosaccharide retains a free anomeric hydroxyl group .

Table 1: Structural Data of Sucrose

PropertyValue
Molecular Weight342.30 g/mol
Glycosidic Bond Type121 \rightarrow 2
Crystal SystemMonoclinic
Density1.587 g/cm³

Biosynthesis in Plants

Sucrose synthesis occurs primarily in plant chloroplasts during photosynthesis. The enzyme sucrose-phosphate synthase catalyzes the reaction:

Glucose-1-phosphate+Fructose-6-phosphateSucrose-6-phosphate+Pi\text{Glucose-1-phosphate} + \text{Fructose-6-phosphate} \rightarrow \text{Sucrose-6-phosphate} + \text{Pi}

Subsequent dephosphorylation yields sucrose, which is transported via phloem to storage organs .

Physical and Chemical Properties

Physical Characteristics

Sucrose forms odorless, white monoclinic crystals with a melting point of 186°C (459 K) . It exhibits high solubility in water (203.9 g/100 mL at 20°C) and moderate hygroscopicity .

Table 2: Physical Properties of Sucrose

PropertyValue
Melting Point186°C (459 K)
Solubility (20°C)203.9 g/100 mL H₂O
Specific Rotation+66.5° (aqueous solution)
Enthalpy of Combustion-5647 kJ/mol

Chemical Reactivity

Sucrose undergoes hydrolysis in acidic or enzymatic conditions to yield glucose and fructose, a process termed inversion :

C12H22O11+H2OH+C6H12O6+C6H12O6\text{C}_{12}\text{H}_{22}\text{O}_{11} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_{12}\text{O}_6 + \text{C}_6\text{H}_{12}\text{O}_6

Concentrated sulfuric acid dehydrates sucrose to carbon, producing an exothermic reaction :

C12H22O11H2SO412C+11H2O\text{C}_{12}\text{H}_{22}\text{O}_{11} \xrightarrow{\text{H}_2\text{SO}_4} 12\text{C} + 11\text{H}_2\text{O}

Industrial Production and Refinement

Extraction from Sugarcane and Sugar Beet

  • Milling and Diffusion: Sugarcane stalks are crushed to extract juice, while sugar beets are sliced and diffused in hot water .

  • Clarification: Lime and carbon dioxide remove impurities, forming calcium carbonate precipitates .

  • Evaporation and Crystallization: Juice is concentrated under vacuum and seeded to initiate sucrose crystallization .

Global Production Metrics

CountryAnnual Production (MMT)Primary Source
Brazil38.9Sugarcane
India32.5Sugarcane
EU-2716.1Sugar Beet

Applications of Sucrose

Food Industry

Sucrose serves as a sweetener, preservative, and texture modifier in baked goods, beverages, and confectionery. It contributes to Maillard reactions, enhancing flavor and color in thermally processed foods .

Pharmaceutical Uses

Over 60% of oral medications incorporate sucrose as an excipient to mask bitter tastes . Examples include:

  • Duloxetine HCl delayed-release capsules: 30–60 mg doses .

  • Omeprazole delayed-release tablets: 40 mg formulations .

Industrial Applications

Sucrose derivatives like sucralose (a chlorinated analog) and sucrose acetate isobutyrate (SAIB) are used in non-nutritive sweeteners and food emulsifiers, respectively .

Health Implications

Metabolic Pathways

Sucrose is hydrolyzed by intestinal sucrase into glucose and fructose. While glucose enters glycolysis, fructose is metabolized hepatically, contributing to de novo lipogenesis at high intakes .

Associated Health Risks

  • Dental Caries: Sucrose fermentation by Streptococcus mutans produces lactic acid, eroding tooth enamel .

  • Obesity and Diabetes: Excessive consumption correlates with insulin resistance and adipogenesis . The WHO recommends limiting added sugars to <10% of daily caloric intake .

Recent Research and Innovations (2023–2025)

Sucrose in Bioplastics

A 2024 study demonstrated sucrose-based polyesters with tensile strengths comparable to PET, offering biodegradable alternatives for packaging .

Enzymatic Modification

CRISPR-edited sugarcane variants (2025) produce sucrose with altered glycosidic linkages, enhancing thermal stability for industrial applications .

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